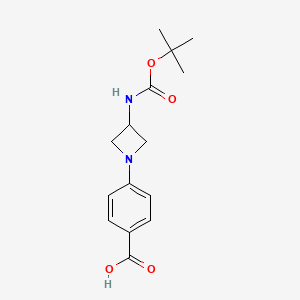
4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of the Benzoic Acid Moiety: The benzoic acid group can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.
科学研究应用
4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid has several scientific research applications:
Medicinal Chemistry: The azetidine ring is a conformationally restricted component of important pharmacological molecules, making this compound a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with biological targets.
相似化合物的比较
Similar Compounds
(3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid: This compound features a similar azetidine ring and Boc protecting group but has a thiophene moiety instead of a benzoic acid group.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound also contains an azetidine ring and Boc protecting group but includes a selenazole ring.
Uniqueness
4-(3-Tert-butoxycarbonylamino-azetidin-1-YL)-benzoic acid is unique due to the presence of both the azetidine ring and the benzoic acid moiety. This combination of structural features allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
属性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-11-8-17(9-11)12-6-4-10(5-7-12)13(18)19/h4-7,11H,8-9H2,1-3H3,(H,16,20)(H,18,19) |
InChI 键 |
ILBOGTULAMHZSI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Fmoc-[Fmoc-Hmb]-Leu-OH](/img/structure/B13397413.png)
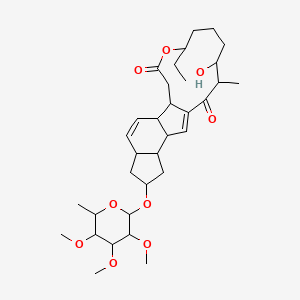
![5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)-2-[[3,4,5-trihydroxy-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-2-yl]methoxy]oxane-2-carboxylic acid](/img/structure/B13397427.png)
![(E)-Methyl 2-((2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B13397431.png)
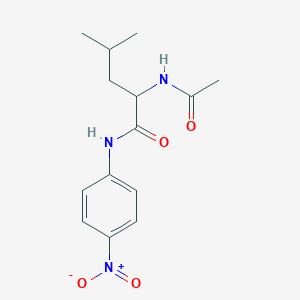
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)
![2-amino-N-[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B13397455.png)

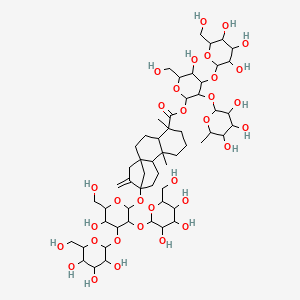
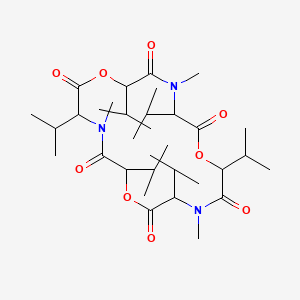
![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
